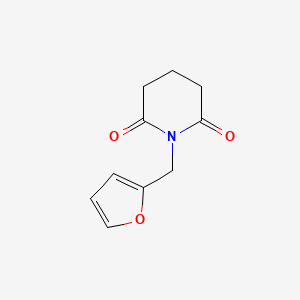

1-(Furan-2-ylmethyl)piperidine-2,6-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-(furan-2-ylmethyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-4-1-5-10(13)11(9)7-8-3-2-6-14-8/h2-3,6H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIKNVXDEJFRCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Furan-2-ylmethyl)piperidine-2,6-dione can be synthesized through various methods. One common approach involves the condensation of iminodiacetic acid with furan-2-ylmethanamine under microwave irradiation. This method provides high yields and is efficient in terms of reaction time and energy consumption .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar condensation techniques. The use of microwave irradiation can be scaled up, and continuous flow reactors may be employed to enhance production efficiency and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Furan-2-ylmethyl)piperidine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Substituted furan derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

1-(Furan-2-ylmethyl)piperidine-2,6-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds

Wirkmechanismus

The mechanism of action of 1-(Furan-2-ylmethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Piperidine-2,6-dione Derivatives

Substituent-Driven Properties

- This contrasts with halogenated derivatives (e.g., chloromethyl or bromomethyl), where electronegative substituents enhance electrophilic reactivity but may reduce metabolic stability .

- Benzyl and Aromatic Substituents: Derivatives like lenalidomide and 3-(4-morpholinomethylbenzyl)piperidine-2,6-dione demonstrate that bulky aromatic groups can enhance target specificity (e.g., immunomodulation or cytokine inhibition). The furan-2-ylmethyl group, being smaller, might offer a balance between binding affinity and bioavailability .

- Halogenated Derivatives: Chloromethyl and bromomethyl analogs are prized for their synthetic utility but may exhibit toxicity due to reactive alkylating properties. The furan derivative’s non-halogenated structure could mitigate such risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Furan-2-ylmethyl)piperidine-2,6-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. Key parameters to optimize include temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium or acid/base catalysts). Use Design of Experiments (DoE) to systematically vary factors like molar ratios and reaction times. For example, fractional factorial designs can identify critical variables with minimal experimental runs . Reaction monitoring via TLC or HPLC ensures intermediate purity, and purification is achieved through recrystallization or column chromatography .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the piperidine and furan rings. Compare chemical shifts with analogous compounds (e.g., 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients.

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pharmacological mechanisms of this compound using in vitro and in vivo models?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or CDK4/6) using fluorescence polarization assays. Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- In Vivo Models : Administer the compound to rodent models (e.g., xenograft mice) at 10–50 mg/kg doses. Monitor pharmacokinetics (C, t) via LC-MS/MS .

- Dose-Response Studies : Use logistic regression to calculate IC values and assess therapeutic windows .

Q. What computational chemistry approaches are effective in predicting the reactivity and interaction profiles of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or HDACs) using AutoDock Vina. Validate poses with molecular dynamics (MD) simulations (e.g., GROMACS) .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in derivatization reactions .

Q. How can factorial design methodologies be applied to study the simultaneous effects of multiple variables on the synthesis efficiency of this compound?

- Methodological Answer : Implement a 2 factorial design to evaluate variables (e.g., temperature, solvent, catalyst loading). For three factors, conduct 8 experiments with center points to assess curvature. Use ANOVA to identify significant interactions. For example, optimize yield by maximizing solvent polarity (DMF) while minimizing reaction time .

Q. What strategies are recommended for resolving contradictory data in stability studies of this compound under different environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC. Compare degradation products with control samples .

- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish systematic vs. random errors. Replicate experiments under controlled humidity and temperature (±1°C) .

- Mechanistic Studies : Use LC-MS to identify hydrolysis or oxidation pathways. Stabilize labile groups (e.g., furan) via derivatization or formulation additives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.